![molecular formula C24H18ClN3 B2882010 3-(4-chlorophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901006-09-5](/img/structure/B2882010.png)

3-(4-chlorophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

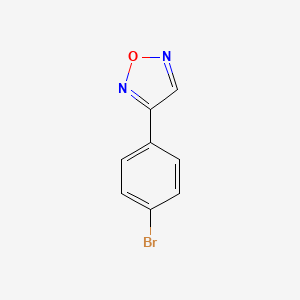

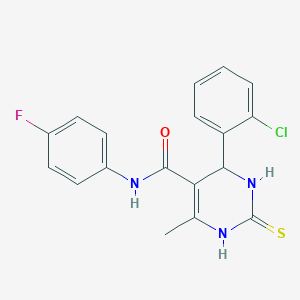

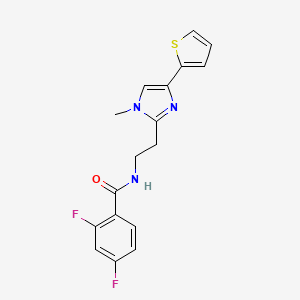

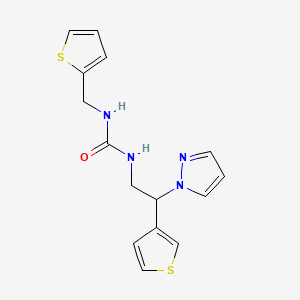

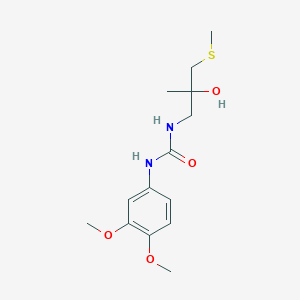

The compound “3-(4-chlorophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains a pyrazoloquinoline core structure. This core is substituted with a 4-chlorophenyl group at the 3-position and a 4-methylphenyl group at the 1-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused pyrazole and quinoline rings, with the phenyl rings extending from the 3- and 1-positions. The presence of nitrogen in the pyrazole ring and the double bonds in the quinoline ring would contribute to the compound’s aromaticity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of reactions. For example, quinolines can participate in electrophilic substitution reactions, and pyrazoles can undergo reactions at the nitrogen atoms .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The synthesis of pyrazoloquinoline derivatives involves various strategies, highlighting their structural diversity and potential for further chemical modifications. For instance, Nagarajan and Shah (1992) detailed the synthesis of condensed heterotricycles, showcasing methods to obtain pyrazolo[3,4-c]quinoline derivatives through aminoalkylation and reductive cyclization processes. This foundational work emphasizes the versatility of pyrazoloquinoline scaffolds for further chemical exploration (Nagarajan & Shah, 1992).

Optical and Photophysical Properties

The study of optical absorption and fluorescence of pyrazoloquinoline derivatives, such as those conducted by Danel et al. (2010), reveals their potential in luminescent and electroluminescent applications. These compounds exhibit significant shifts in optical absorption and fluorescence bands depending on the solvent polarity, indicating their suitability for use in photonic devices and as active materials in organic electronics (Danel et al., 2010).

Photovoltaic Applications

Zeyada et al. (2016) explored the structural and optical properties of pyrazoloquinoline derivatives thin films, finding them suitable for photovoltaic applications. These compounds formed nanocrystallites dispersed in an amorphous matrix upon thermal deposition, with promising optical properties for use in organic–inorganic photodiode fabrication. This suggests their potential in enhancing the efficiency and performance of photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Corrosion Inhibition

Quinoxaline derivatives, structurally similar to pyrazoloquinoline, have been studied for their corrosion inhibition properties. Saraswat and Yadav (2020) demonstrated the effectiveness of these compounds as corrosion inhibitors for mild steel in acidic media. Their findings highlight the broader applicability of pyrazoloquinoline analogs in industrial applications, particularly in protecting metals against corrosion (Saraswat & Yadav, 2020).

Wirkmechanismus

Target of Action

The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively, which are communicable diseases affecting millions of people worldwide .

Mode of Action

A molecular simulation study suggests that it has a desirable fitting pattern in theLmPTR1 pocket (active site) characterized by lower binding free energy . This interaction could potentially inhibit the activity of the target, leading to its antileishmanial and antimalarial effects .

Biochemical Pathways

It’s known that the compound has a significant impact on the life cycle ofLeishmania aethiopica and Plasmodium berghei , leading to their inhibition .

Pharmacokinetics

Its potent antileishmanial and antimalarial activities suggest that it may have good bioavailability .

Result of Action

The compound displays superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, it elicits better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)-8-methyl-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClN3/c1-15-3-10-19(11-4-15)28-24-20-13-16(2)5-12-22(20)26-14-21(24)23(27-28)17-6-8-18(25)9-7-17/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCMHOXXABHELZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-3-[(2-chloro-3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2881927.png)

![Methyl 3-[(2-furylcarbonyl)amino]-4-(4-phenylpiperazino)benzenecarboxylate](/img/structure/B2881930.png)

![N-(sec-butyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2881942.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2881945.png)

![1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2881949.png)